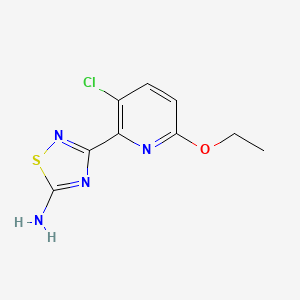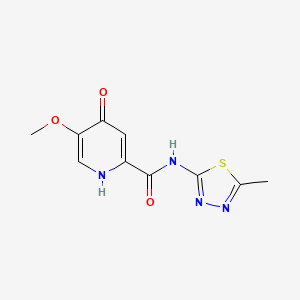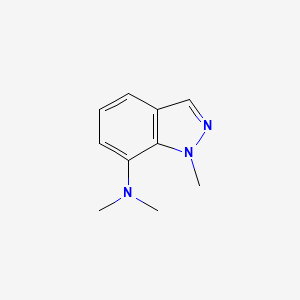![molecular formula C8H10N2OS B15174201 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol is a heterocyclic compound that features both imidazole and thiazole rings
Méthodes De Préparation
The synthesis of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with ethanol can be achieved through nucleophilic substitution reactions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields .
Applications De Recherche Scientifique
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .
Comparaison Avec Des Composés Similaires
1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol can be compared with other similar compounds such as:
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone: This compound shares a similar core structure but differs in the position and type of substituents, leading to different chemical and biological properties.
(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)-methylamine: Another related compound with variations in the functional groups attached to the core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C8H10N2OS |
|---|---|
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4,6,11H,1-2H3 |
Clé InChI |
NWVJJPPHTWLLDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC=CN12)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
![5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B15174146.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)

![6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B15174192.png)



